5-Methyl-2/'-deoxyzebularine cep
Overview
Description
5-Methyl-2/'-deoxyzebularine cep is a versatile material used in scientific research. It exhibits unique properties that make it suitable for various applications such as drug development, DNA modification, and epigenetic studies. It serves as a fundamental constituent in the chemical amalgamation of oligonucleotides .
Molecular Structure Analysis
The molecular formula of 5-Methyl-2/'-deoxyzebularine cep is C40H49N4O7P . Its molecular weight is 728.8 g/mol . The IUPAC name is 3-[[ (2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-2/'-deoxyzebularine cep include a molecular weight of 728.81300 . The molecular formula is C40H49N4O7P . Unfortunately, the available resources do not provide information on its density, boiling point, melting point, or flash point .Scientific Research Applications
DNA Methylation and Gene Expression
5-Methyl-2'-deoxyzebularine, a cytidine analog, is notably utilized in the inhibition of DNA methylation. This process is significant in the regulation of gene expression, particularly in cancer therapy. In cancer cells, it's applied to reactivate genes silenced by DNA methylation, thereby playing a crucial role in disease management and therapeutic interventions (Christman, 2002).
Cancer Research
In cancer research, the compound is shown to induce tumor suppressor gene expression and demethylate promoter regions of such genes. This ability to reverse malignant phenotypes and sensitize drug-resistant tumors makes it a promising candidate for cancer treatment (Balch et al., 2005).
Neuroprotection in Stroke
Interestingly, 5-Methyl-2'-deoxyzebularine demonstrates potential in neuroprotection, particularly in the context of stroke. Studies indicate that its application can significantly reduce infarct volumes in ischemic models, suggesting a potential therapeutic application in neurology (Dock et al., 2015).
Molecular Mechanisms
On a molecular level, 5-Methyl-2'-deoxyzebularine works by forming a covalent complex with DNA methyltransferases when incorporated into DNA. This complex stabilizes DNA binding, thus inhibiting DNA methylation and affecting gene expression (Champion et al., 2010).
Epigenetic Silencing and Reactivation
It plays a pivotal role in the reactivation of epigenetically silenced genes, which is crucial in cancer therapy. Zebularine, a related compound, has been shown to maintain demethylation and gene expression over extended periods, suggesting its use in sustained therapeutic interventions (Cheng et al., 2004).
properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49N4O7P/c1-28(2)44(29(3)4)52(49-23-11-22-41)51-36-24-38(43-26-30(5)25-42-39(43)45)50-37(36)27-48-40(31-12-9-8-10-13-31,32-14-18-34(46-6)19-15-32)33-16-20-35(47-7)21-17-33/h8-10,12-21,25-26,28-29,36-38H,11,23-24,27H2,1-7H3/t36-,37+,38+,52?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZVCEADSAZPGG-VAVRNPHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49N4O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801099595 | |
Record name | 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-5-methyl-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2'-deoxyzebularine cep | |
CAS RN |
125258-62-0 | |
Record name | 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-5-methyl-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125258-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-5-methyl-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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